Methyl Decanoate

Biodiesel Thermophysical Properties Fuel Characterization

Methyl Decanoate (CAS 110-42-9) is the definitive C10 saturated fatty acid methyl ester for biodiesel combustion modeling and analytical chromatography. Generic FAME substitution leads to erroneous ignition delay and flame speed predictions due to chain-length-dependent reactivity. • Single-component biodiesel surrogate: Validates kinetic mechanisms with accurate early CO₂ formation and ignition delay data • GC reference standard: Predictable vapor pressure on the linear FAME chain-length curve ensures retention time accuracy • Consistent ≥99% purity; ambient shipping; bulk quantities available

Molecular Formula C11H22O2
Molecular Weight 186.29 g/mol
CAS No. 110-42-9
Cat. No. B1676445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl Decanoate
CAS110-42-9
SynonymsMethyl decanoate;  Capric acid methyl ester;  Decanoic acid, methyl ester;  Methyl caprate;  Methyl caprinate;  Methyl n-caprate;  Methyl n-decanoate;  Methyl-n-caprate
Molecular FormulaC11H22O2
Molecular Weight186.29 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(=O)OC
InChIInChI=1S/C11H22O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h3-10H2,1-2H3
InChIKeyYRHYCMZPEVDGFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityInsol in water;  very sol in ethyl alc, ether;  slightly sol in chloroform, carbon tetrachloride
0.0044 mg/mL at 20 °C
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Decanoate (CAS 110-42-9) Procurement Guide: Saturated C10 Methyl Ester for Biodiesel Surrogacy, Analytical Standardization, and Fragrance Formulation


Methyl Decanoate (CAS 110-42-9), a fatty acid methyl ester (FAME) with the molecular formula C11H22O2, is a mid-chain saturated ester derived from decanoic acid . Characterized as a colorless oily liquid with a fruity, wine-like odor, it exhibits a density of ~0.87 g/cm³ and a boiling point of ~224 °C at atmospheric pressure . It is both a naturally occurring compound found in sources like parmesan cheese and bananas and a widely utilized industrial chemical . The procurement of Methyl Decanoate is distinguished from its analogs by a specific set of thermophysical and kinetic properties, governed by its C10 saturated chain length, which dictate its performance in specialized applications such as a single-component biodiesel surrogate, a gas chromatography reference standard, and a flavor and fragrance ingredient.

Methyl Decanoate: Why Chain Length and Ester Head Group Dictate Performance Over Generic FAME Alternatives


Substituting Methyl Decanoate with a generic fatty acid methyl ester is scientifically invalid due to the extreme sensitivity of key performance metrics to carbon chain length and ester head group. The vapor pressure and enthalpy of vaporization of FAMEs exhibit a linear dependence on chain length, meaning even a two-carbon difference (e.g., Methyl Octanoate, C8, vs. Methyl Decanoate, C10) results in a quantifiable and substantial shift in volatility [1]. Furthermore, the C10 chain confers a specific reactivity profile in combustion and pyrolysis, with ignition delay and thermal stability differing markedly from both shorter and longer saturated esters and unsaturated analogs [2]. The choice of head group (methyl vs. ethyl) also influences critical properties like kinematic viscosity, with binary mixtures of Methyl Decanoate and Ethyl Decanoate exhibiting negative deviation values, a phenomenon not replicated by other ester combinations [3]. Therefore, performance in applications ranging from biodiesel modeling to analytical chromatography is not based on the FAME class broadly, but on the precise molecular identity of Methyl Decanoate.

Quantitative Evidence for Methyl Decanoate Differentiation: Head-to-Head Performance Against Key Comparators


Methyl Decanoate vs. Methyl Laurate (C12): Carbon Number Drives Measurable Differences in Density and Viscosity for Fuel Design

A key differentiator for Methyl Decanoate (C10) over its closest longer-chain homolog, Methyl Laurate (C12), lies in its density and viscosity, which are critical parameters for fuel injection and atomization. Comparative studies show that as the carbon number of a fatty acid methyl ester increases, its density decreases while its viscosity increases [1]. This trade-off means Methyl Decanoate offers a distinct combination of fluid properties that are intermediate between the more volatile, less viscous short-chain esters and the denser, more viscous long-chain esters.

Biodiesel Thermophysical Properties Fuel Characterization

Methyl Decanoate vs. Ethyl Nonanoate: Quantified Ignition Delay (DCN) Confirms Superior Reactivity for Combustion Modeling

In head-to-head constant volume spray ignition experiments, Methyl Decanoate exhibits a quantifiably higher reactivity than the C9 ethyl ester, Ethyl Nonanoate. At conditions relevant to low-temperature combustion engines (818 K and 2.14 MPa), the derived cetane number (DCN) was measured as 52.5 for Methyl Decanoate, compared to 50.2 for Ethyl Nonanoate [1]. This establishes a clear reactivity hierarchy where the fully saturated C10 methyl ester ignites more readily than the C9 ethyl ester analog.

Combustion Chemistry Biodiesel Surrogates Cetane Number

Methyl Decanoate vs. n-Dodecane: Ester Functionality Yields Quantifiably Higher Thermal Stability in Pyrolysis

A comparative pyrolysis study between Methyl Decanoate and the n-alkane of similar size, n-Dodecane, demonstrated a critical difference in thermal stability. Under identical jet-stirred reactor conditions, Methyl Decanoate was found to be slightly more stable than n-Dodecane [1]. While both molecules have about the same overall reactivity, the main difference is the formation of specific species due to the presence of the ester function in Methyl Decanoate, leading to unsaturated methyl esters and oxygenated compounds that are absent in the pyrolysis products of n-Dodecane.

Pyrolysis Thermal Decomposition Biodiesel Stability

Methyl Decanoate vs. Ethyl Decanoate: Negative Kinematic Viscosity Deviation in Binary Mixtures Quantified for Process Design

The behavior of Methyl Decanoate in binary mixtures reveals another key differentiator. A study on the solid-liquid equilibrium (SLE) and kinematic viscosity (ν) of fatty acid alkyl ester mixtures found that the binary system of Methyl Decanoate (1) + Ethyl Decanoate (2) exhibits a negative deviation in kinematic viscosity (Δν) [1]. This non-ideal mixing behavior, quantified through Redlich-Kister polynomial fitting, is specific to this ester pair and has direct implications for separation processes like crystallization.

Thermophysical Properties Binary Mixtures Process Engineering

Methyl Decanoate vs. Methyl Octanoate (C8): Linearly Correlated Vapor Pressure Differences Define Volatility and Fractionation Suitability

The vapor pressures of saturated FAMEs demonstrate a strict linear dependence on carbon chain length [1]. This means that Methyl Decanoate's vapor pressure at any given temperature is not arbitrary but falls on a predictable curve between its C8 (Methyl Octanoate) and C12 (Methyl Laurate) neighbors. This fundamental relationship dictates its volatility and, consequently, its behavior in any application involving vapor-liquid equilibrium, such as gas chromatography or distillation.

Volatility Vapor Pressure Thermodynamics

Methyl Decanoate vs. Generic Biofuel Surrogate: Detailed Kinetic Mechanism Captures Unique Early CO2 Formation

A detailed chemical kinetic mechanism developed for Methyl Decanoate uniquely captures the early formation of carbon dioxide (CO2) during combustion, a feature characteristic of biofuel esters and not predicted by models using n-alkane surrogates [1]. The model, validated against experiments in a CFR motored engine and a jet-stirred reactor, demonstrates that the ester functional group directly influences the reaction pathway, leading to this distinct CO2 production profile.

Kinetic Modeling Biodiesel Combustion Surrogate Fuels

Methyl Decanoate Application Scenarios: From Precision Fuel Modeling to Analytical Reference Standards


Development and Validation of Biodiesel Surrogate Kinetic Models

Methyl Decanoate is the definitive single-component surrogate for the saturated methyl ester fraction in biodiesel. Its use is mandated when the goal is to develop or validate a chemical kinetic mechanism that accurately predicts biodiesel combustion behavior, including the early CO2 formation [1] and ignition delay [2] that are characteristic of real bio-derived fuels. Substitution with n-alkanes like n-Decane or with shorter/longer FAMEs would lead to erroneous predictions of fuel reactivity, flame speed, and pollutant emissions.

Gas Chromatography Reference Standard for FAME Profiling

In analytical chemistry, Methyl Decanoate serves as an essential reference standard for gas chromatography (GC) and HPLC . Its predictable vapor pressure, which lies on the linear chain-length curve for saturated FAMEs [3], makes it an ideal retention time marker for identifying and quantifying mid-chain fatty acids in complex biological, food, and fuel matrices. Its use ensures the accuracy and reproducibility of FAME analysis in biodiesel quality control, food authentication, and lipidomics research.

Investigation of Ester-Specific Pyrolysis and Oxidation Pathways

For researchers studying the fundamental thermal decomposition of esters, Methyl Decanoate is the compound of choice. Comparative pyrolysis studies have shown it to be slightly more stable than n-alkanes of similar size, and its decomposition leads to unique oxygenated and unsaturated methyl ester products due to the ester functional group [4]. This makes it an ideal model molecule for isolating and understanding the reaction pathways specific to the ester linkage in biofuels, providing insights not obtainable from hydrocarbon surrogates.

Process Design and Optimization for Biodiesel Separation

In the industrial production and purification of biodiesel, the specific thermophysical properties of Methyl Decanoate are critical. Its non-ideal mixing behavior, as evidenced by negative kinematic viscosity deviations when blended with Ethyl Decanoate [5], must be accounted for in the design of separation units like distillation columns and crystallizers. Using a generic property estimation for a 'FAME' rather than data specific to Methyl Decanoate would compromise the accuracy of process simulations and could lead to suboptimal separation efficiency or unexpected operational issues.

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